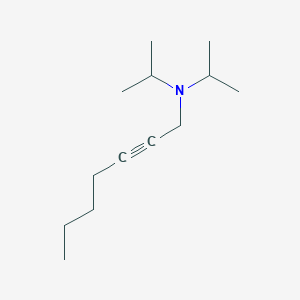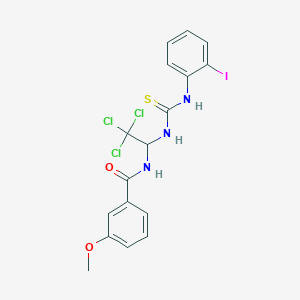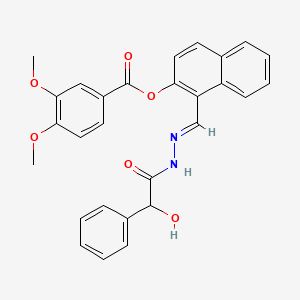
n,n-Di(propan-2-yl)hept-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Di(propan-2-il)hept-2-in-1-amina es un compuesto orgánico que pertenece a la clase de aminas. Se caracteriza por la presencia de dos grupos isopropilo unidos al átomo de nitrógeno y un esqueleto de hept-2-in-1-amina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de n,n-Di(propan-2-il)hept-2-in-1-amina normalmente implica la alquilación de hept-2-in-1-amina con haluros de isopropilo en presencia de una base. La reacción se puede llevar a cabo en condiciones anhidras para evitar la formación de subproductos. Las bases comunes que se utilizan en esta reacción incluyen hidruro de sodio o terc-butóxido de potasio. La reacción generalmente se realiza en una atmósfera inerte, como nitrógeno o argón, para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
A escala industrial, la producción de n,n-Di(propan-2-il)hept-2-in-1-amina se puede lograr mediante procesos de flujo continuo. Estos procesos permiten un mejor control de las condiciones de reacción y mejores rendimientos. El uso de catalizadores, como paladio o níquel, también puede mejorar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
n,n-Di(propan-2-il)hept-2-in-1-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados que contienen oxígeno.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas saturadas u otras formas reducidas.
Sustitución: Los grupos isopropilo se pueden sustituir con otros grupos alquilo o arilo en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio u óxido de cromo (VI).
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden usar para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos o cetonas, mientras que la reducción puede producir aminas saturadas.
Aplicaciones Científicas De Investigación
n,n-Di(propan-2-il)hept-2-in-1-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y vías metabólicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo mediante el cual n,n-Di(propan-2-il)hept-2-in-1-amina ejerce sus efectos implica interacciones con objetivos moleculares como enzimas o receptores. Los grupos isopropilo y la porción alquino juegan un papel crucial en estas interacciones, influenciando la afinidad de unión y la especificidad del compuesto. Las vías involucradas pueden incluir la inhibición o activación de enzimas específicas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
n,n-Diisopropiletilamina: Similar en estructura pero con un grupo etilo en lugar de un esqueleto de hept-2-in-1-amina.
n,n-Di(propan-2-il)adamantan-1-amina: Contiene una porción de adamantano en lugar de un esqueleto de hept-2-in-1-amina.
Unicidad
n,n-Di(propan-2-il)hept-2-in-1-amina es única debido a su combinación de grupos isopropilo y el esqueleto de hept-2-in-1-amina. Esta estructura única confiere propiedades químicas y físicas específicas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
6323-70-2 |
|---|---|
Fórmula molecular |
C13H25N |
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
N,N-di(propan-2-yl)hept-2-yn-1-amine |
InChI |
InChI=1S/C13H25N/c1-6-7-8-9-10-11-14(12(2)3)13(4)5/h12-13H,6-8,11H2,1-5H3 |
Clave InChI |
IETGZXKUVBSVFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)

![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)

![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)

![3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B12007883.png)
